5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

TRPV1 antagonist Pain research Ion channel pharmacology

Sourcing consistent benzimidazole-pyrrolidine building blocks for TRPV1 or kinase programs often yields variable purity and undocumented biological relevance. This lot provides a validated starting point with confirmed target engagement. • Confirmed TRPV1 antagonist activity (IC₅₀ 1.99 μM, pH-induced activation assay) enabling direct hit-to-lead optimization. • CNS drug-like physicochemical profile (cLogP 2.64, TPSA 40.71 Ų) suitable for blood-brain barrier penetration studies. • Racemic mixture supplied at ≥95% purity; (S)-enantiomer separately available (CAS 944030-64-2) for chiral HPLC/SFC method development.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 1035841-23-6
Cat. No. B1521294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
CAS1035841-23-6
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)
InChIKeyWTWLSXNDPSJKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole: Technical Baseline


5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS 1035841-23-6) is a heterocyclic small molecule characterized by a benzimidazole core substituted with a 5-chloro group and a pyrrolidin-2-yl moiety at the 2-position (molecular formula C11H12ClN3, molecular weight 221.68 g/mol) . The compound is commercially available as a research-grade building block at ≥95% purity . This scaffold belongs to the class of benzimidazole derivatives bearing a pyrrolidine substituent, a structural motif recognized in medicinal chemistry for its utility in kinase inhibitor design and receptor antagonist programs .

Benzimidazole-pyrrolidine scaffold for kinase/receptor antagonist programs
Research-grade building block – may support medicinal chemistry exploration
Racemic pyrrolidine center with enantiopure (S)-isomer available separately for chiral SAR studies

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole: Substitution Sensitivity


The benzimidazole-pyrrolidine scaffold exhibits pronounced structure-activity sensitivity to ring substitution patterns. In closely related HCV NS5A inhibitor programs, the inclusion of a 4-methyl group on the pyrrolidine profoundly increased genotype 1a potency in multiple scaffold classes, demonstrating that even subtle substituent modifications can produce >10-fold activity differentials [1]. Furthermore, the pyrrolidine linker series developed as second-generation TRPV1 antagonists was explicitly designed to mitigate the hyperthermic side-effects observed with first-generation antagonists such as BCTC, establishing that linker and substituent choices are not merely potency-driven but directly impact therapeutic index [2]. Generic substitution of the 5-chloro benzimidazole core with unsubstituted, 4-substituted, or regioisomeric variants cannot be assumed to preserve biological activity or selectivity profile.

Pyrrolidine Substitution
Even minor substituent changes on the pyrrolidine (e.g., 4-methyl) may shift potency profiles by >10-fold, altering structure-activity relationships.
Linker and Scaffold Choices
Pyrrolidine linker design influences both potency and target engagement profile; generic replacement of the 5-chloro benzimidazole core cannot be assumed to preserve selectivity or activity.
5-Chloro Core Substitution
Replacing the 5-chloro substituent with unsubstituted or regioisomeric variants may disrupt established SAR; activity switch from inactive to active is target-dependent.

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole: Comparative Performance Data


TRPV1 Antagonist Activity Baseline

The compound exhibits antagonist activity at human TRPV1 with an IC50 of 1.99 × 10³ nM (1.99 μM) when assessed for inhibition of pH 6.0–6.3-induced activation in CHOK1 cells [1]. This micromolar potency positions the compound as a baseline scaffold for TRPV1 antagonist development. For context, optimized pyrrolidinyl-linker TRPV1 antagonists in the same chemical series have been reported with IC50 values in the 15–38 nM range against capsaicin-induced activation [2], indicating that the unoptimized 5-chloro-2-(pyrrolidin-2-yl) core provides a starting point for structure-guided optimization with the potential for approximately 50- to 130-fold potency improvement through systematic substitution.

TRPV1 Antagonist Activity
Reported
Target IC₅₀ 1.99 μM pH 6.0–6.3 activation, CHOK1
Optimized Analogs IC₅₀ 15–38 nM Capsaicin activation, HEK293
~52–133× lower potency; serves as baseline scaffold
Confirms TRPV1 target engagement; supports hit-to-lead optimization studies.
FLIPR assay; cross-study comparison with structurally related analogs.
TRPV1 antagonist Pain research Ion channel pharmacology

Lipophilicity and CNS Drug-Like Properties

The compound has a calculated LogP (cLogP) of 2.64 and a topological polar surface area (TPSA) of 40.71 Ų . These values fall within optimal CNS drug-like space parameters (cLogP 2–4; TPSA <70 Ų for CNS penetration). For comparison, the clinically advanced PARP inhibitor veliparib (ABT-888), which also contains a benzimidazole-pyrrolidine core, has a reported cLogP of approximately 1.0 [1]. The higher lipophilicity of the target compound (ΔLogP ≈ +1.6) may confer differential membrane permeability and CNS distribution characteristics relative to more polar benzimidazole-pyrrolidine analogs.

Lipophilicity & CNS Profile
Data to verify
cLogP 2.64
TPSA 40.71 Ų
Resides within optimal CNS drug-like space; moderately lipophilic vs veliparib (cLogP ≈1.0).
Calculated values; experimental logD verification recommended.
CNS drug discovery Lipophilicity Physicochemical property

Chirality and Enantiomer-Dependent Activity

The compound as supplied (CAS 1035841-23-6) is racemic at the pyrrolidine 2-position. Notably, the (S)-enantiomer is registered separately under CAS 944030-64-2, indicating that stereochemistry is a critical determinant of biological activity in this scaffold . In closely related benzimidazole-pyrrolidine PARP inhibitors, the (R)-enantiomer (as in veliparib and A-966492) is exclusively responsible for nanomolar enzymatic and cellular potency, with the (S)-enantiomer typically exhibiting 10- to >100-fold reduced activity [1]. This class-level pattern establishes that racemic material serves as a screening tool, while enantiopure procurement is essential for SAR validation and lead optimization.

Stereochemistry Impact
Class-level inference
Racemate (CAS 1035841-23-6) Screening tool Mixture of enantiomers
Enantiopure Forms >10× to >100× potency difference Observed in related PARP inhibitors
Enantiomer-dependent activity; racemate sufficient for initial screening
Racemate supports early discovery; enantiopure procurement required for SAR validation.
Based on benzimidazole-pyrrolidine PARP inhibitor SAR patterns.
Chiral separation Enantioselective synthesis Stereochemistry-activity relationship

5-Chloro Substitution Effects on Potency

The 5-chloro substituent modulates electronic properties of the benzimidazole core (inductive electron-withdrawing effect) and can participate in halogen bonding interactions with target proteins. In antiviral applications, 5-chloro benzimidazole derivatives demonstrated significant inhibition of poliovirus cytopathic effects whereas the parent (unsubstituted) compound was inactive, representing a qualitative activity switch from inactive to active [1]. However, in TRPV1 antagonist programs, the 5-chloro compound exhibited only modest micromolar potency (IC50 1.99 μM) [2] while other substitution patterns achieved low nanomolar potency, demonstrating that 5-chloro substitution effects are target-dependent and cannot be generalized across therapeutic programs.

5-Cl Substitution SAR
Class-level inference
5-Chloro Derivative TRPV1 IC₅₀ 1.99 μM Antiviral activity: active
Unsubstituted / Optimized TRPV1 IC₅₀ ~15 nM (optimized) Unsubstituted: antiviral inactive
Qualitative activity switch vs unsubstituted; ~130× lower potency vs optimized TRPV1 antagonists
5-Cl provides electronic handle; activity effects are target-dependent, not universal.
Cross-target SAR; data from TRPV1 and antiviral assays.
Halogen substitution SAR Benzimidazole optimization Electron-withdrawing group effects

Chemical Space Positioning for Lead Optimization

With molecular weight 221.68 g/mol, the compound occupies an intermediate position between fragment-sized molecules (<200 Da) and fully optimized lead compounds (>300 Da) . For comparison, the clinically validated benzimidazole-pyrrolidine PARP inhibitor veliparib has MW 244.3 g/mol, while the more optimized A-966492 has MW 398.4 g/mol [1]. The target compound's lower molecular weight relative to optimized leads provides greater synthetic tractability for diversification while maintaining a lead-like property profile amenable to further optimization without violating Lipinski parameters.

Molecular Weight Benchmark
Reported
221.68 g/mol
Compared to veliparib (244.3) and A-966492 (398.4)
Low-MW scaffold offers room for property-preserving optimization.
Ideal for early lead generation avoiding molecular obesity.
Lead-like properties Chemical space analysis Fragment-based drug discovery

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole: Applications


TRPV1 Antagonist Scaffold for Pain Screening

The compound serves as a validated starting point for TRPV1 antagonist development, with confirmed target engagement (IC50 1.99 μM in pH-induced activation assays [1]). Its moderate potency and favorable physicochemical profile (cLogP 2.64, TPSA 40.71 Ų ) make it suitable for hit-to-lead optimization campaigns where the goal is to improve potency toward the 15–38 nM range observed for optimized pyrrolidinyl-linker TRPV1 antagonists [2].

Chiral Separation and Enantioselective Synthesis

The racemic nature of CAS 1035841-23-6, with the (S)-enantiomer separately registered under CAS 944030-64-2 [1], provides a model system for developing and validating chiral separation methodologies (HPLC, SFC) and enantioselective synthetic routes to benzimidazole-pyrrolidine scaffolds, where enantiomer-dependent activity differentials exceeding 100-fold have been documented in related PARP inhibitor programs .

CNS-Targeted Medicinal Chemistry Lead Generation

With cLogP 2.64 and TPSA 40.71 Ų [1], the compound resides within optimal CNS drug-like space and provides a moderately lipophilic alternative to more polar benzimidazole-pyrrolidine derivatives such as veliparib (cLogP ≈ 1.0) . This profile supports CNS drug discovery programs requiring a benzimidazole-pyrrolidine core with favorable predicted blood-brain barrier permeability.

Benzimidazole Core SAR via 5-Position Diversification

The 5-chloro substituent provides a synthetic handle for further derivatization (e.g., cross-coupling reactions, nucleophilic aromatic substitution) to explore SAR at the benzimidazole 5-position. As demonstrated in antiviral studies, 5-chloro substitution can qualitatively switch biological activity from inactive to active relative to the unsubstituted parent [1], making this compound a strategic intermediate for generating focused analog libraries.

Application
Selection Property
Validation Focus
TRPV1 hit-to-lead studies
Confirmed target engagement at micromolar level
Potency improvement toward low-nM range
Chiral resolution method development
Racemic pyrrolidine center; (S)-enantiomer separately available
Enantioselective synthesis and chiral HPLC/SFC method optimization
CNS drug-like property profiling
Moderate lipophilicity and low TPSA within CNS favorable space
Blood-brain barrier permeability prediction in lead optimization
Benzimidazole 5-position SAR library synthesis
5-Chloro handle for cross-coupling and nucleophilic substitution
Activity switch from inactive to active observed in antiviral models

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